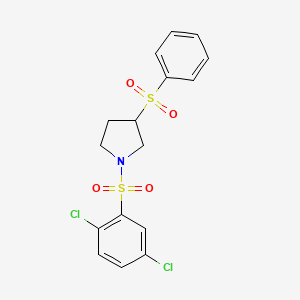

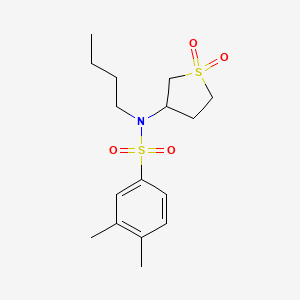

2-(Methoxymethyl)cyclobutan-1-one

货号 B2894649

CAS 编号:

1935596-52-3

分子量: 114.144

InChI 键: MGESYFROEOXGDX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Synthesis and Reactivity

- Allenylmethylsilane Derivative Synthesis : A study by Hojo et al. (1998) demonstrated that 2-Methoxyallenylmethylsilane reacts with alkenes and alkynes in a [2+2] cycloaddition mode to give cyclobutanes and cyclobutenes. These cycloadducts, including derivatives of 2-(Methoxymethyl)cyclobutan-1-one, are converted to di-exo-methylene compounds through 1,2-elimination of the methoxy and silyl groups, which then react with alkenes and 1,3-dienes to afford fused bi- and tricyclic compounds (Hojo, Murakami, Nakamura, & Hosomi, 1998).

Cascade Construction of Functionalized Derivatives

- Formation of Cyclobutene and Cyclopropane Derivatives : Yao and Shi (2007) reported that Arylmethylenecyclopropanes can react with 3-methoxy-1,3,3-triarylprop-1-yne to give functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives in the presence of Lewis acid. This study highlights the potential of 2-(Methoxymethyl)cyclobutan-1-one in synthesizing diverse cyclic compounds (Yao & Shi, 2007).

Photorearrangements and Silene Formation

- Intramolecular Photorearrangements : Research by Leigh and Li (2003) focused on the photolysis of 1-(o-(methoxymethyl)phenyl)-1-phenylsilacyclobutane, which yields products attributed to intramolecular trapping of an initially formed silicon-carbon biradical intermediate. This study indicates the role of 2-(Methoxymethyl)cyclobutan-1-one in studying photoreactive silacyclobutane derivatives (Leigh & Li, 2003).

Stereochemistry and Reaction Mechanism

- Reverse Ene Reaction : Getty and Berson (1991) explored the stereochemistry and mechanism of the reverse ene reaction of cis-2-alkyl-1-alkenylcyclobutanes. This includes derivatives like 1-(1-methoxyethyl)-2-vinylcyclobutane, providing insights into the stereoelectronic control in systems that exhibit marginal energetic benefits of concert (Getty & Berson, 1991).

属性

IUPAC Name |

2-(methoxymethyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-4-5-2-3-6(5)7/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGESYFROEOXGDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethyl)cyclobutan-1-one | |

CAS RN |

1935596-52-3 |

Source

|

| Record name | 2-(methoxymethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2894569.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2894572.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894573.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2894575.png)

![(4-Fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2894587.png)